molecular formula C12H6ClN5O B5764907 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No. B5764907
M. Wt: 271.66 g/mol
InChI Key: JISFVABVIUBORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, also known as CPTBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTBD is a heterocyclic compound that contains a triazole ring, a benzoxadiazole ring, and a chlorophenyl group.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is not fully understood. However, studies have suggested that 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9 (Yang et al., 2018). 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy (Yang et al., 2018). 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Kumar et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in lab experiments is its potent anticancer activity against various cancer cell lines. However, one of the limitations of using 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is its low solubility in water, which can make it difficult to work with in certain experiments (Yang et al., 2018).

Future Directions

There are several future directions for research on 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole. One area of research is the development of more efficient synthesis methods for 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole. Another area of research is the investigation of the mechanism of action of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in more detail. Additionally, further studies are needed to determine the potential applications of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in other fields, such as antimicrobial therapy.

Synthesis Methods

The synthesis of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves the reaction of 2-chlorobenzonitrile with 1,2,3-triazole-4-carboxylic acid, followed by cyclization with o-phenylenediamine. The reaction is carried out in the presence of a catalyst such as copper (II) sulfate pentahydrate and sodium acetate. The yield of the reaction is typically around 60-70% (Kumar et al., 2019).

Scientific Research Applications

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is in the field of cancer research. Studies have shown that 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (Kumar et al., 2019; Yang et al., 2018). 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
In addition to its anticancer activity, 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has also been studied for its potential use as an antimicrobial agent. Studies have shown that 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Kumar et al., 2019). 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has also been shown to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

7-(2-chlorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN5O/c13-7-3-1-2-4-10(7)18-14-8-5-6-9-12(11(8)15-18)17-19-16-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISFVABVIUBORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole

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